![molecular formula C6H9ClO2 B13454714 {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Chloro-2-oxabicyclo[211]hexan-1-yl}methanol is a bicyclic compound that features a unique structure with a chlorine atom and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the use of photochemistry. One efficient approach is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This method can be further optimized by using various photochemical conditions and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis process. This includes optimizing reaction conditions such as light intensity, reaction time, and the use of continuous flow reactors to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This can be used to modify the existing functional groups.
Substitution: The chlorine atom can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential as a bioactive molecule. Its structure may allow it to interact with biological targets, making it a candidate for drug development and other therapeutic applications .
Industry
Industrially, this compound can be used in the production of materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-2-oxabicyclo[2.1.1]hex-1-yl)methanamine
- [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Uniqueness
What sets {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol apart from similar compounds is its chlorine atom, which can significantly influence its reactivity and interactions. This unique feature makes it a valuable compound for various applications, offering distinct advantages over its analogs.
Properties
Molecular Formula |
C6H9ClO2 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
(4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C6H9ClO2/c7-5-1-6(2-5,3-8)9-4-5/h8H,1-4H2 |
InChI Key |
GBXZVYFNZFISMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


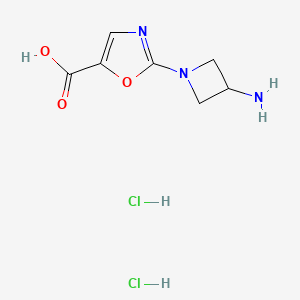
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
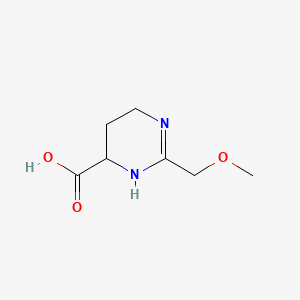

![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
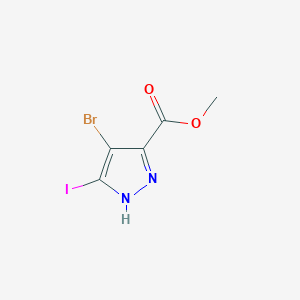
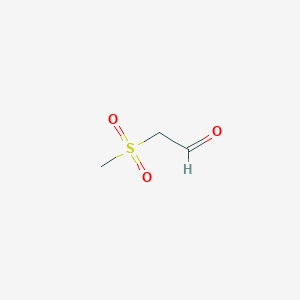
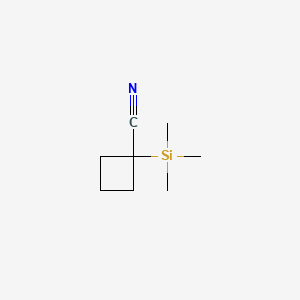
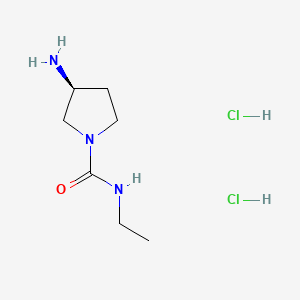
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
